SAR405
Overview
Description
SAR405 is a highly selective and potent inhibitor of the phosphatidylinositol 3-kinase class III isoform, also known as PIK3C3 or Vps34. This compound has garnered significant attention due to its ability to inhibit autophagy, a cellular degradation process that is crucial for maintaining cellular homeostasis. This compound has shown promise in various scientific research applications, particularly in cancer research, where it has been used to study the role of autophagy in tumor cell survival and proliferation .
Mechanism of Action
Target of Action
SAR405 is a first-in-class, selective, and ATP-competitive inhibitor of the PI3K class III (PIK3C3) isoform Vps34 . PIK3C3/Vps34 is the lipid kinase component of the class III phosphatidylinositol 3-kinase (PtdIns3K) .
Mode of Action
This compound inhibits the catalytic activity of PIK3C3 . This inhibition disrupts vesicle trafficking from late endosomes to lysosomes . This compound treatment also inhibits autophagy induced either by starvation or by MTOR (mechanistic target of rapamycin) inhibition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is autophagy . Autophagy is a lysosome-dependent mechanism of intracellular degradation that eliminates protein aggregates and damaged organelles . It can be upregulated under stress conditions, allowing cell survival via the degradation and recycling of proteins, carbohydrates, and lipids . This compound’s inhibition of PIK3C3 disrupts this process .
Pharmacokinetics
This compound has been described as a low molecular mass kinase inhibitor of pik3c3 , which suggests it may have favorable pharmacokinetic properties.
Result of Action
The inhibition of PIK3C3 by this compound disrupts vesicle trafficking and inhibits autophagy . This can lead to a dysfunction of lysosomes . Additionally, combining this compound with everolimus, an FDA-approved MTOR inhibitor, results in a significant synergy on the reduction of cell proliferation using renal tumor cells . This indicates a potential therapeutic application for PIK3C3 inhibitors in cancer .
Action Environment
It’s worth noting that the effectiveness of this compound can be enhanced when combined with other agents, such as the mtor inhibitor everolimus .
Biochemical Analysis
Biochemical Properties
SAR405 plays a critical role in biochemical reactions by inhibiting the catalytic activity of PIK3C3/Vps34. This inhibition disrupts vesicle trafficking from late endosomes to lysosomes and prevents the formation of autophagosomes, which are essential for autophagy. This compound interacts with various enzymes, proteins, and biomolecules, including PIK3C3, MTOR (mechanistic target of rapamycin), and other lipid and protein kinases. The nature of these interactions involves binding to the ATP-binding cleft of PIK3C3, thereby inhibiting its kinase activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits autophagy induced by starvation or MTOR inhibition, leading to the accumulation of swollen late endosome-lysosomes and impaired lysosomal function . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the autophagic process. In tumor cells, this compound has been shown to synergize with MTOR inhibitors, resulting in a significant reduction in cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of PIK3C3/Vps34. By binding to the ATP-binding cleft of PIK3C3, this compound prevents the kinase from phosphorylating its substrates, which are essential for vesicle trafficking and autophagosome formation . This inhibition disrupts the autophagic process, leading to the accumulation of autophagic substrates and impaired cellular homeostasis. Additionally, this compound’s interaction with MTOR further enhances its inhibitory effects on autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory activity on PIK3C3/Vps34 over extended periods. Long-term treatment with this compound can lead to the accumulation of autophagic substrates and potential cellular toxicity . Studies have shown that this compound’s effects on cellular function can persist even after the compound is removed, indicating its lasting impact on the autophagic process .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits autophagy without causing significant toxicity. At higher doses, the compound can induce adverse effects, including cellular toxicity and impaired organ function . Threshold effects have been observed, where a minimal effective dose is required to achieve significant inhibition of autophagy, while higher doses result in diminishing returns and increased toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to autophagy and vesicle trafficking. By inhibiting PIK3C3/Vps34, this compound disrupts the formation of phosphatidylinositol 3-phosphate (PI3P), a lipid molecule essential for autophagosome formation . This disruption affects the overall metabolic flux and metabolite levels within the cell, leading to altered cellular homeostasis and impaired degradation of cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound’s distribution is influenced by its binding affinity to PIK3C3/Vps34 and its ability to penetrate cellular membranes . This selective distribution ensures that this compound effectively inhibits autophagy in targeted cells and tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PIK3C3/Vps34 and other components of the autophagic machinery . The compound’s activity is influenced by its localization to specific compartments, such as late endosomes and lysosomes, where it exerts its inhibitory effects on vesicle trafficking and autophagosome formation . Post-translational modifications and targeting signals may also play a role in directing this compound to its specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SAR405 involves several key steps, starting with the preparation of the core pyrimidopyrimidine structure. The synthetic route typically includes:
Formation of the pyrimidopyrimidine core: This is achieved through a series of condensation reactions involving appropriate precursors.
Functionalization: The core structure is then functionalized with various substituents, including a trifluoromethyl group, a morpholine ring, and a chloropyridine moiety.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Scalability: The process is scaled up using industrial reactors and continuous flow systems to produce large quantities of the compound.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
SAR405 primarily undergoes reactions typical of kinase inhibitors, including:
Binding to kinase active sites: this compound binds to the ATP-binding site of PIK3C3, inhibiting its kinase activity.
Inhibition of autophagy: By inhibiting PIK3C3, this compound disrupts the formation of autophagosomes, thereby inhibiting autophagy
Common Reagents and Conditions
The reactions involving this compound typically require:
Reagents: Common reagents include organic solvents (e.g., dimethyl sulfoxide), acids, and bases for pH adjustment.
Major Products Formed
The primary product formed from reactions involving this compound is the inhibited form of PIK3C3, which leads to the disruption of autophagy and vesicle trafficking pathways .
Scientific Research Applications
SAR405 has been extensively studied for its applications in various fields:
Cancer Research: this compound has been used to study the role of autophagy in cancer cell survival and proliferation. .
Cardiotoxicity Studies: This compound has been investigated for its ability to alleviate doxorubicin-induced cardiotoxicity by inhibiting autophagy.
Neurodegenerative Diseases: Research has explored the potential of this compound in treating neurodegenerative diseases by modulating autophagy pathways.
Cell Biology: This compound is used as a tool to study vesicle trafficking and autophagy in various cellular models.
Comparison with Similar Compounds
SAR405 is unique in its high selectivity and potency for PIK3C3 compared to other kinase inhibitors. Similar compounds include:
3-Methyladenine: A less selective inhibitor of autophagy that targets multiple PI3K isoforms.
Wortmannin: A broad-spectrum PI3K inhibitor with less specificity for PIK3C3.
LY294002: Another broad-spectrum PI3K inhibitor with limited selectivity for PIK3C3.
This compound stands out due to its high specificity for PIK3C3, making it a valuable tool for studying autophagy and related cellular processes .
Properties
IUPAC Name |
(8S)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDQRCUBFSRAFI-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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